molecular formula C15H18N6O2 B2690781 6-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 2320220-98-0

6-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B2690781
CAS No.: 2320220-98-0
M. Wt: 314.349
InChI Key: HCPVQVVKFDTZDV-UHFFFAOYSA-N
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Description

6-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one is a synthetic compound notable for its potential applications in various scientific fields. This compound features a unique bicyclic octane structure attached to a pyridazinone moiety, linked via a triazole ring—a configuration that makes it intriguing for medicinal chemistry, given its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : The synthesis typically begins with the preparation of the triazole ring. This often involves a cycloaddition reaction between an azide and an alkyne under controlled conditions to form the 1H-1,2,4-triazole core.

  • Step 2: : Concurrently, the bicyclic octane system can be synthesized through a series of stereoselective reactions, ensuring the correct (1R,5S) configuration.

  • Step 3: : The pyridazinone moiety is generally synthesized separately, involving the cyclization of suitable precursors such as hydrazine derivatives.

  • Final Assembly: : The final step involves coupling these synthesized fragments through carbonylation reactions under mild conditions, ensuring the stability of the compound.

Industrial Production Methods: : Industrial-scale production would adapt these methods to larger reactors, optimizing parameters such as temperature, pressure, and catalysts to enhance yield and purity while maintaining cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : This compound can undergo oxidation and reduction reactions, often altering its bioactive properties.

  • Substitution Reactions: : The triazole and pyridazinone rings allow for various electrophilic and nucleophilic substitutions, making it versatile for derivatization.

Common Reagents and Conditions

  • Oxidation: : Agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

  • Reduction: : Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Varied nucleophiles or electrophiles depending on the desired product.

Major Products: : The major products vary, but often include substituted derivatives with modified biological activities.

Scientific Research Applications

This compound has wide-ranging applications across multiple domains:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules due to its unique structure.

  • Biology: : Potential as a molecular probe in biochemical assays.

  • Medicine: : Explored for its potential as an active pharmaceutical ingredient with possible applications in treating neurological disorders.

  • Industry: : Utilized in the creation of specialized polymers and advanced materials.

Mechanism of Action

Molecular Targets and Pathways: : The precise mechanism by which this compound exerts its effects is still under investigation. initial studies suggest it interacts with specific enzymes and receptors, possibly modulating neurotransmitter release or inhibiting certain enzymatic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-((1R,5S)-3-(4-methyl-1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one: : This variant features a methyl group on the triazole ring, altering its physicochemical properties.

  • 6-((1R,5S)-3-(1H-tetrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one: : Substituting the triazole for a tetrazole ring changes its bioactivity and reactivity profile.

Uniqueness: : What sets 6-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one apart is its specific stereochemistry and the combination of its triazole and pyridazinone components, which confer distinctive bioactive properties not seen in similar compounds.

Properties

IUPAC Name

2-methyl-6-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c1-19-14(22)5-4-13(18-19)15(23)21-10-2-3-11(21)7-12(6-10)20-9-16-8-17-20/h4-5,8-12H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPVQVVKFDTZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2C3CCC2CC(C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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